REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([CH:12]=C)=[C:10]([F:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N1C(C)=CC=CC=1C.I([O-])(=O)(=O)=[O:24].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[F:1][C:2]1[C:11]([CH:12]=[O:24])=[C:10]([F:14])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:2.3|
|
Name
|
|
Quantity
|
614 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1C=C)F
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.761 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
653 mg
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The RM was stirred at rt for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC with Hexane and EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |